BarH2 protein - 147336-49-0

BarH2 protein

Catalog Number: EVT-1519601
CAS Number: 147336-49-0
Molecular Formula: C38H55N3O
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BarH2 protein is a crucial component in various biological processes, particularly in the regulation of gene expression and protein synthesis. This protein is classified as a transcription factor that plays significant roles in developmental biology and cellular differentiation. Understanding BarH2 protein involves exploring its sources, classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications in scientific research.

Source

BarH2 protein is primarily sourced from the Drosophila melanogaster (fruit fly), where it is involved in the development of the central nervous system and other tissues. The gene encoding BarH2 is expressed in specific regions during embryonic development, indicating its importance in developmental processes.

Classification

BarH2 protein belongs to the class of homeobox proteins, which are characterized by the presence of a homeodomain—a 60-amino-acid motif that binds to DNA. These proteins are essential for regulating gene expression during embryonic development and are classified under transcription factors that can activate or repress target genes.

Synthesis Analysis

Methods

The synthesis of BarH2 protein occurs through traditional transcription and translation mechanisms. The process begins with the transcription of the BarH2 gene into messenger RNA (mRNA), followed by translation into a polypeptide chain.

  1. Transcription: The BarH2 gene is transcribed by RNA polymerase II, producing mRNA that carries the genetic information from DNA to the ribosomes.
  2. Translation: Ribosomes read the mRNA sequence, using transfer RNA (tRNA) to add corresponding amino acids to form the BarH2 protein.

Technical Details

Recent advances in mass spectrometry and ribosome profiling have enhanced our understanding of protein synthesis rates and mechanisms. Techniques such as quantitative O-propargyl-puromycin tagging allow for precise measurement of newly synthesized proteins, providing insights into BarH2 synthesis dynamics .

Molecular Structure Analysis

Structure

BarH2 protein contains a homeodomain that facilitates its binding to specific DNA sequences. The structural conformation of BarH2 allows it to interact with other proteins and regulatory elements within the cell.

Data

The molecular weight of BarH2 protein is approximately 27 kDa, and its structure includes regions that contribute to its stability and function as a transcription factor. Structural studies utilizing X-ray crystallography or nuclear magnetic resonance spectroscopy can provide detailed insights into its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

BarH2 protein participates in several biochemical reactions primarily involving DNA-binding activities. It can form complexes with other proteins and regulatory elements, influencing gene expression patterns.

Technical Details

The binding of BarH2 to DNA involves specific interactions that stabilize the protein-DNA complex. These interactions are often characterized by electrophoretic mobility shift assays or chromatin immunoprecipitation techniques, which help elucidate the binding affinities and specificities of BarH2 for its target genes .

Mechanism of Action

Process

BarH2 functions as a transcription factor by binding to enhancer or promoter regions of target genes, modulating their expression during developmental processes. Its mechanism involves:

  1. DNA Binding: The homeodomain recognizes specific DNA sequences.
  2. Recruitment of Co-factors: BarH2 recruits co-activators or co-repressors that facilitate or inhibit transcription.
  3. Regulation: This interaction ultimately influences mRNA production levels for downstream genes.

Data

Studies indicate that BarH2 can activate or repress gene expression depending on cellular context, highlighting its role in fine-tuning developmental signals .

Physical and Chemical Properties Analysis

Physical Properties

BarH2 protein exhibits stability under physiological conditions but may undergo conformational changes in response to binding partners or post-translational modifications. Its solubility is influenced by factors such as pH and ionic strength.

Chemical Properties

The protein's functionality is affected by various chemical properties including:

  • Isoelectric Point: The isoelectric point of BarH2 contributes to its solubility characteristics.
  • Post-translational Modifications: Phosphorylation and acetylation can modulate its activity and interactions with other molecules.

Relevant data from studies suggest that these modifications play crucial roles in regulating BarH2's function within cells .

Applications

BarH2 protein has significant applications in scientific research, particularly in developmental biology and genetics:

  • Gene Regulation Studies: Understanding how BarH2 influences gene expression provides insights into developmental pathways.
  • Disease Research: Investigating mutations or dysregulation of BarH2 can shed light on developmental disorders or cancers.
  • Biotechnological Applications: Harnessing BarH2 for synthetic biology applications could lead to advancements in gene editing technologies or regenerative medicine.
Molecular Characterization of BarH2 Protein

Structural Classification and Domain Architecture

BarH2 is a homeodomain-containing transcription factor encoded within the Bar locus on the X chromosome of Drosophila melanogaster (cytogenetic position 16A1). It belongs to the BarH subclass of homeobox genes, characterized by a distinctive 60-amino acid DNA-binding homeodomain. BarH2 shares extensive structural and functional homology with its paralog BarH1, forming an evolutionarily conserved gene pair critical for developmental patterning [1] [4] [6].

Homeodomain Composition and DNA-Binding Motifs

The homeodomain of BarH2 adopts the classic tri-helical fold that inserts helix 3 into the DNA major groove. Key residues mediating DNA recognition include:

  • Arg5: Specifies thymine at binding site position 1
  • Asn51: Specifies adenine at position 3
  • Variable residues at positions 44, 47, 50, 54: Determine specificity at positions 5-8 [5]

BarH2 preferentially binds TAAT-core motifs, often arranged as inverted repeats separated by poly-thymidine spacers (e.g., TAAT-N₁₀-ATTA). This configuration aligns with findings from mammalian ortholog BARX2, where paired TAAT motifs are essential for transcriptional regulation of target genes [3]. Electrophoretic mobility shift assays confirm direct binding to sequences containing these elements, with specificity determined by residues in the homeodomain’s N-terminal arm and recognition helix [3] [5].

Table 1: DNA-Binding Determinants in the BarH2 Homeodomain

Residue PositionAmino AcidBase SpecificityFunctional Role
5ArginineT (Position 1)Major groove contact
44VariableVariable (Pos 5-6)Specificity modulation
47VariableVariable (Pos 6-7)Specificity modulation
51AsparagineA (Position 3)Hydrogen bonding

Comparative Analysis with BarH1 and Other Homeobox Proteins

BarH1 and BarH2 exhibit 92% homeodomain sequence identity and are co-expressed in multiple tissues, suggesting functional redundancy. Key comparisons include:

Table 2: Comparative Features of BarH1 and BarH2

FeatureBarH1BarH2Functional Implications
Genomic Position15F9-16A116A1Adjacent genes in Bar locus
Protein Isoforms1 (PA)2 (PA, PB)Potential regulatory divergence
Expression PatternOverlapping with BarH2 in PNS, eyeBroader CNS expressionPartial compensation in mutants
Mutant PhenotypeViable aloneViable aloneLethal in double mutants

Despite high similarity, BarH2 shows broader expression in the embryonic central nervous system. Both proteins are functionally redundant for external sensory organ specification – double mutants (but not single) transform campaniform sensilla into trichoid sensilla. This redundancy extends to leg segmentation and eye development, where both genes regulate photoreceptor (R1/R6) and primary pigment cell fates [1] [6] [7]. Evolutionarily, BarH2 clusters within the Antennapedia (Antp) homeodomain specificity group but exhibits distinct DNA recognition compared to Hox proteins like Ultrabithorax or Abdominal-B [5].

Post-Translational Modifications and Isoform Diversity

BarH2 generates two protein isoforms (PA: 334 aa; PB: 331 aa) through alternative splicing. While direct experimental data on post-translational modifications (PTMs) in BarH2 is limited, structural and functional parallels with mammalian BARX2 suggest potential regulatory mechanisms:

  • Phosphorylation: Consensus sites for CK2 and MAPK flanking the homeodomain may modulate DNA-binding affinity or protein stability [3]
  • SUMOylation: Lysine residues in transactivation domains could facilitate nuclear retention or partner recruitment
  • Ubiquitination: N-terminal degrons potentially regulate protein turnover during cell fate transitions

The shorter PB isoform lacks three N-terminal residues, potentially altering protein interaction surfaces or PTM landscapes. In Drosophila embryos, BarH2 protein exhibits dynamic subnuclear localization patterns consistent with regulated shuttling or complex formation [4] [7].

Table 3: Predicted Post-Translational Modification Sites in BarH2

Modification TypeConsensus SequencePositionPutative Function
PhosphorylationS/T-P-X-K/RS78, T112DNA-binding modulation
SUMOylationψ-K-X-E/DK201, K278Nuclear body localization
UbiquitinationDegron motifsN-terminalProteasomal degradation regulation

The combinatorial effects of isoform diversity and PTMs likely fine-tune BarH2’s transcriptional output during developmental processes such as sensory organ specification and retinal patterning [4] [7]. Future studies mapping these modifications will elucidate their contribution to BarH2’s functional versatility.

Compound Names Mentioned:BarH2 protein, BarH1 protein, Homeodomain, BARX2, Antennapedia, Ultrabithorax, Abdominal-B, SUMO, Ubiquitin

Properties

CAS Number

147336-49-0

Product Name

BarH2 protein

Molecular Formula

C38H55N3O

Synonyms

BarH2 protein

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